molecular formula C13H14FNO B502351 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

Cat. No.: B502351
M. Wt: 219.25g/mol
InChI Key: UCXOKIBFFAIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine typically involves the reaction of furan derivatives with ethanamine under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.

Scientific Research Applications

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is unique due to its specific combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

InChI

InChI=1S/C13H14FNO/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10/h3-8,15H,2,9H2,1H3

InChI Key

UCXOKIBFFAIZJW-UHFFFAOYSA-N

SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)F

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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